Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C₁₄H₁₉NO₅S and a molecular weight of 313.37 g/mol. It is classified as a pyrrolidine derivative and is notable for its potential applications in medicinal chemistry and organic synthesis. The compound is also known by its CAS number 317830-92-5, which aids in its identification across various chemical databases.
This compound can be sourced from various chemical suppliers, including Chemsrc and Molport, where it is usually available in a purity of 98%. Its classification as a pyrrolidine derivative places it within a group of compounds that are often explored for their biological activities and synthetic utility. Pyrrolidine derivatives are widely studied for their roles in pharmaceuticals, particularly in the development of drugs targeting neurological disorders and other medical conditions.
The synthesis of Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate typically involves several steps that may include the following:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques such as chromatography may be employed for purification.
The molecular structure of Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate can be represented using its SMILES notation: CS(=O)(=O)OCC1CCCN1C(=O)OCc1ccccc1
. This notation indicates the presence of a methanesulfonyloxy group attached to a methyl group linked to a pyrrolidine ring, which is further substituted with a benzyl carboxylate.
Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate can participate in various chemical reactions due to its functional groups:
The reactivity of this compound makes it suitable for further modifications, which are essential in drug design and synthesis.
The compound exhibits properties typical of sulfonates and esters, including stability under various conditions but may be sensitive to hydrolysis under acidic or basic environments.
Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate has potential applications in:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: